molecular formula C20H20N2O2S B2680257 Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate CAS No. 439107-44-5

Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate

Cat. No. B2680257
CAS RN: 439107-44-5
M. Wt: 352.45
InChI Key: YWOLKPDDYNYWKZ-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate” is a chemical compound with the molecular formula C20H20N2O2S . It is also known as "Acetic acid, 2-[[4-cyano-5,6,7,8-tetrahydro-1-(3-methylphenyl)-3-isoquinolinyl]thio]-, methyl ester" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C20H20N2O2S/c1-13-6-5-7-14 (10-13)19-16-9-4-3-8-15 (16)17 (11-21)20 (22-19)25-12-18 (23)24-2/h5-7,10H,3-4,8-9,12H2,1-2H3" . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.46 . Other physical and chemical properties such as melting point and boiling point are not provided in the search results.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)17(11-21)20(22-19)25-12-18(23)24-2/h5-7,10H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOLKPDDYNYWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate

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